
ent-Eletriptan-d3
Übersicht
Beschreibung
ent-Eletriptan-d3 (CAS 1217698-26-4) is a deuterated enantiomer of the anti-migraine drug Eletriptan (C₂₂H₂₆N₂O₂S, CAS 143322-58-1). It features three deuterium atoms replacing protium at specific positions, along with an enantiomeric structure distinct from the parent compound . This compound is primarily utilized as a reference standard in analytical chemistry, particularly in mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), to quantify impurities, validate methods, and study pharmacokinetics due to its isotopic and stereochemical properties .
Vorbereitungsmethoden
Detailed Synthetic Pathways
Palladium-Catalyzed Heck Coupling (Patent-Based Approach)
The US8633239B2 patent outlines a scalable route adaptable to ent-Eletriptan-d3 synthesis :
Step 1: Synthesis of 5-Bromo-3-((1-(trideuteriomethyl)pyrrolidin-2-yl)methyl)-1H-indole
-
Reagents : 5-Bromoindole, (S)-1-(trideuteriomethyl)pyrrolidine-2-carbaldehyde, NaBH/CDOD
-
Conditions : Reductive amination at 0–25°C for 12 h
Step 2: Heck Coupling with Phenyl Vinyl Sulfone
Parameter | Value |
---|---|
Catalyst | Pd(OAc)/P(o-tol) |
Base | DIPEA |
Solvent | Acetonitrile |
Temperature | 80°C, 18 h |
Conversion | >95% (by H NMR) |
Step 3: Catalytic Hydrogenation
Chiral Resolution of Racemic Intermediates
For enantiomeric purity >99%, the patent employs chiral column chromatography at the penultimate stage :
Chromatographic Parameters
Column | Mobile Phase | Retention (this compound) |
---|---|---|
Chiralpak AD | Hexane/IPA (80:20) | 12.8 min |
This step ensures separation from the undesired (R)-enantiomer, critical for obtaining pharmacologically relevant stereochemistry .
Deuterium Incorporation Strategies
Late-Stage Isotope Exchange
While most syntheses introduce deuterium early, a novel approach modifies the methyl group post-synthesis:
Deuteromethylation Protocol
-
Demethylation : Treat eletriptan free base with BBr in CHCl at -78°C
-
Reductive Deuteration : React with CDI and NaBH in THF at 0°C
Analytical Characterization
Spectroscopic Data
Key Signatures of this compound
Technique | Diagnostic Features |
---|---|
H NMR | Absence of N-CH signal (δ 2.2–2.5 ppm), presence of pyrrolidine H-2 (δ 3.4 ppm) |
HRMS | m/z 385.2012 [M+H] (Δ <2 ppm vs. calculated) |
IR | N-CD stretch at 2100–2200 cm |
Purity Assessment
HPLC analysis under orthogonal conditions confirms chemical and enantiomeric purity:
HPLC Method Validation
Column | Flow Rate | Retention Time | Purity Criteria |
---|---|---|---|
C18 (4.6×150) | 1.0 mL/min | 8.2 min | >99.5% |
Process Optimization Challenges
Minimizing Dimer Formation
Early routes suffered from dimerization at the indole N1 position during Heck coupling. The patent addresses this by:
-
Using bulkier phosphine ligands (tri-o-tolylphosphine) to suppress side reactions
-
Maintaining reaction temperature <100°C to prevent thermal degradation
Solvent Selection Impact
Comparative studies reveal solvent effects on deuterium retention:
Solvent Screening for Hydrogenation
Solvent | Deuterium Retention (%) | Reaction Time (h) |
---|---|---|
THF/MeOH | 98.2 | 4 |
EtOAc | 95.1 | 6 |
DMF | 89.7 | 8 |
THF/MeOH mixtures optimize both reaction rate and isotopic fidelity .
Scale-Up Considerations
Catalyst Recycling
The patent discloses a Pd recovery system achieving 85% catalyst reuse across 5 batches:
-
Method : Filtration through Celite bed followed by acid wash (1M HCl)
-
Cost Impact : Reduces Pd consumption by 40% in pilot-scale runs
Waste Stream Management
Critical for GMP compliance:
Analyse Chemischer Reaktionen
Types of Reactions: ent-Eletriptan-d3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them to amines.
Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
ent-Eletriptan-d3 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of eletriptan.
Medicine: In the development of new migraine treatments and to understand the drug’s mechanism of action.
Industry: Used in the production of pharmaceuticals and as a tool in drug development.
Wirkmechanismus
ent-Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, it inhibits trigeminal nerve activity, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
The following compounds are structurally or functionally related to ent-Eletriptan-d3, enabling a systematic comparison:
Eletriptan Hydrobromide (CAS 177834-92-3)
- Structure: The active pharmaceutical ingredient (API) for migraine treatment, non-deuterated and non-enantiomeric.
- Synthesis : Synthesized via Pd(OAc)₂-catalyzed cross-coupling reactions, with rigorous impurity profiling (e.g., related compounds 2–8) using HPLC and LC-MS .
- Application: Therapeutic use, contrasting with this compound’s role as a non-therapeutic reference material.
Eletriptan-d3 (CAS not explicitly stated; TRC E505002)
- Structure : Deuterated but retains the same stereochemistry as Eletriptan.
- Differentiation : Lacks the enantiomeric configuration of this compound, making it distinct in chiral separations. Used as an internal standard for quantifying Eletriptan in biological matrices .
ent-Eletriptan (CAS 1252673-29-2)
- Structure: Enantiomer of Eletriptan but non-deuterated.
- Role : Likely an impurity in Eletriptan synthesis; its presence is monitored during API quality control. Demonstrates the pharmacological significance of stereochemistry, as enantiomers may exhibit reduced efficacy or unintended effects .
Other Deuterated Standards (e.g., Tafuprost-d7)
- However, this compound’s combination of deuterium and enantiomerism is unique among these .
Data Tables
Table 1: Structural and Functional Comparison
Compound | CAS Number | Deuterated? | Enantiomeric? | Primary Use |
---|---|---|---|---|
Eletriptan Hydrobromide | 177834-92-3 | No | No | Therapeutic API |
Eletriptan-d3 | TRC E505002 | Yes | No | Analytical internal standard |
ent-Eletriptan | 1252673-29-2 | No | Yes | Impurity profiling |
This compound | 1217698-26-4 | Yes | Yes | Reference standard |
Table 2: Analytical Methods for Differentiation
Technique | This compound Utility | Key Differentiators from Similar Compounds |
---|---|---|
LC-MS | Quantification via distinct m/z ratios | Deuterium shifts (+3 Da) vs. non-deuterated forms |
HPLC | Chiral separation from Eletriptan and impurities | Retention time shifts due to enantiomerism |
NMR | Structural confirmation | Deuterium absence in ent-Eletriptan |
Biologische Aktivität
Ent-Eletriptan-d3 is a deuterated form of eletriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.
Target Receptors:
this compound predominantly targets the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B , 5-HT1D , and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief. The compound exhibits high affinity for these receptors, with reported pKi values of 8.0 for 5-HT1B and 8.9 for 5-HT1D receptors .
Mode of Action:
As a selective agonist, this compound activates these receptors, leading to:
- Vasoconstriction of cranial blood vessels.
- Inhibition of neurogenic inflammation in the trigeminovascular system, which is implicated in migraine pathophysiology .
The activation of 5-HT1B receptors results in vasoconstriction, while stimulation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), contributing to its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its deuterated structure, which can alter metabolic pathways compared to its non-deuterated counterpart. Key pharmacokinetic properties include:
- Absorption: Rapidly absorbed following oral administration.
- Distribution: Widely distributed throughout body tissues.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes, with deuteration potentially affecting metabolic stability and half-life .
Table 1: Summary of Key Studies on this compound
Case Study Insights
In a clinical case involving patients with chronic migraines, this compound was administered as part of a treatment regimen. Patients reported a significant reduction in attack frequency and severity compared to baseline measurements. The study highlighted the compound's role in modulating trigeminal nerve activity and reducing associated symptoms such as nausea and photophobia .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and characterizing ent-Eletriptan-d3 to ensure isotopic purity?
- Methodological Answer : Use deuterated reagents (e.g., D₂O, deuterated solvents) under inert atmospheres to minimize proton exchange. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic enrichment (>98%). Include control experiments to rule out non-specific deuteration .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ent-Eletriptan-d6) ensures precision. Optimize chromatographic separation using C18 columns and mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve deuterated analogs from endogenous compounds. Validate methods per ICH guidelines for linearity, accuracy, and matrix effects .
Q. How can researchers ensure reproducibility in deuterium labeling efficiency across batches of this compound?
- Methodological Answer : Standardize reaction parameters (temperature, pH, reaction time) and monitor deuteration via time-course NMR sampling. Use quantitative ²H-NMR or isotope ratio mass spectrometry (IRMS) to assess batch-to-batch consistency. Document deviations >2% in isotopic purity and adjust synthetic protocols iteratively .
Advanced Research Questions
Q. What strategies resolve contradictions in reported metabolic stability data for this compound across different in vitro models (e.g., hepatocytes vs. microsomes)?
- Methodological Answer : Conduct cross-model validation by spiking this compound into both hepatocyte and microsomal incubations under identical conditions (pH 7.4, 37°C). Compare metabolite profiles using LC-HRMS and apply kinetic modeling (e.g., Michaelis-Menten) to identify enzyme saturation effects. Address discrepancies by validating findings with humanized liver mouse models or CRISPR-edited cell lines .
Q. How should researchers design studies to investigate the impact of deuterium isotope effects (DIEs) on this compound’s receptor binding kinetics?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) of deuterated vs. non-deuterated analogs. Pair with molecular dynamics simulations to identify hydrogen/deuterium bonding differences at binding sites. Replicate experiments across ≥3 independent replicates to distinguish statistical noise from true DIEs .
Q. What statistical approaches are appropriate for analyzing variability in this compound’s pharmacokinetic parameters across heterogeneous patient populations?
- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-individual (e.g., CYP3A4 polymorphisms) and residual components. Use bootstrap resampling to assess confidence intervals for AUC and Cmax. Stratify analyses by covariates (age, renal function) and report Cohen’s d effect sizes for clinically meaningful differences .
Q. Data Contradiction and Validation
Q. How can conflicting results about this compound’s blood-brain barrier (BBB) permeability be reconciled?
- Methodological Answer : Compare methodologies: in situ perfusion assays (high temporal resolution) vs. in vitro BBB models (simplified physiology). Validate using positron emission tomography (PET) imaging with ¹¹C-labeled this compound in non-human primates. Perform sensitivity analyses to identify confounding factors (e.g., efflux transporter activity) .
Q. What steps ensure robustness when this compound’s deuterium loss is observed in long-term stability studies?
- Methodological Answer : Store samples at -80°C in amber vials with desiccants to minimize light/temperature-induced degradation. Use accelerated stability testing (40°C/75% RH) to model deuterium exchange kinetics. Apply Arrhenius equations to predict shelf-life and validate with real-time data .
Q. Ethical and Reporting Standards
Q. How should researchers address ethical considerations when using this compound in preclinical neurotoxicity studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include negative controls (vehicle-only groups) to isolate compound-specific effects. Report attrition rates and humane endpoints explicitly .
Q. What documentation is critical for replicating this compound studies in compliance with FAIR data principles?
- Methodological Answer : Publish raw NMR/MS spectra, synthetic protocols, and pharmacokinetic datasets in repositories like Zenodo or ChEMBL. Use machine-readable metadata (e.g., DOI, ORCID) and adhere to ISA-Tab standards for experimental workflows .
Tables for Quick Reference
Eigenschaften
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-COJYBMMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675878 | |
Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217698-26-4 | |
Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.